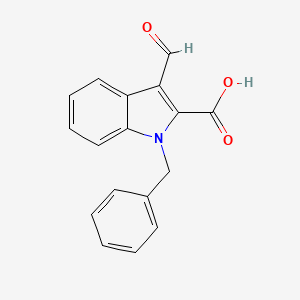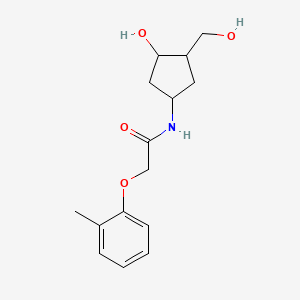
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by Bayer AG, a German pharmaceutical company, and has since been the subject of numerous scientific studies.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide involves the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one with o-toluidine followed by acetylation of the resulting product.
Starting Materials
3-hydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one, o-toluidine, acetic anhydride, pyridine, sodium acetate, wate
Reaction
Step 1: Dissolve 3-hydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one (1.0 g, 7.0 mmol) and o-toluidine (1.2 g, 10.5 mmol) in acetic anhydride (10 mL) and add pyridine (1.5 mL)., Step 2: Heat the reaction mixture at 80°C for 4 hours., Step 3: Cool the reaction mixture to room temperature and pour it into water (50 mL)., Step 4: Extract the product with ethyl acetate (3 x 50 mL)., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a crude product., Step 6: Dissolve the crude product in acetic anhydride (10 mL) and add sodium acetate (1.0 g, 12.2 mmol)., Step 7: Heat the reaction mixture at 80°C for 2 hours., Step 8: Cool the reaction mixture to room temperature and pour it into water (50 mL)., Step 9: Extract the product with ethyl acetate (3 x 50 mL)., Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide.
Wirkmechanismus
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 works by activating an enzyme called soluble guanylate cyclase (sGC), which is involved in the regulation of blood vessel tone and smooth muscle contraction. By activating sGC, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 increases the production of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and improved blood flow.
Biochemische Und Physiologische Effekte
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. It has also been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of sGC in various physiological processes. However, one limitation is that it can be difficult to administer in vivo, as it requires intravenous injection and has a short half-life.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-proliferative effects on cancer cells. Other potential areas of research include its use in the treatment of pulmonary hypertension and other cardiovascular diseases, as well as its potential as a tool for studying the role of sGC in various physiological processes.
In conclusion, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 is a chemical compound that has been extensively studied for its potential therapeutic applications. It works by activating sGC and increasing the production of cGMP, which leads to vasodilation and improved blood flow. While it has several advantages as a research tool, such as its specificity for sGC, it also has limitations in terms of its administration and half-life. However, there are several potential future directions for research on N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272, including its use in the treatment of cancer and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 has been studied for its potential therapeutic applications in a variety of medical conditions, including cardiovascular diseases, pulmonary hypertension, and cancer. It has been shown to have vasodilatory effects, meaning it can widen blood vessels and improve blood flow, which can be beneficial in treating conditions such as hypertension and pulmonary arterial hypertension.
Eigenschaften
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-4-2-3-5-14(10)20-9-15(19)16-12-6-11(8-17)13(18)7-12/h2-5,11-13,17-18H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNERBWLWCSSCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

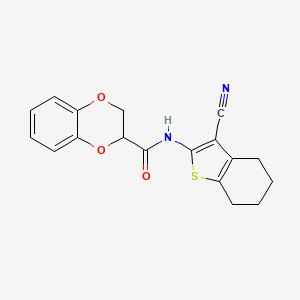
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2851658.png)
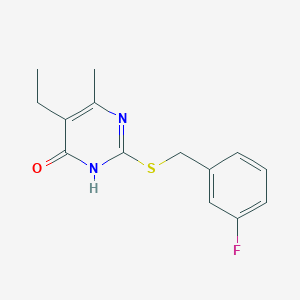
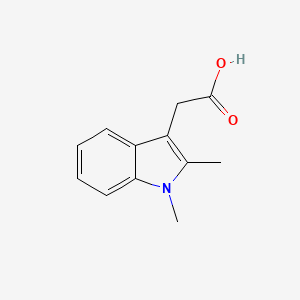
![N-ethyl-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2851664.png)
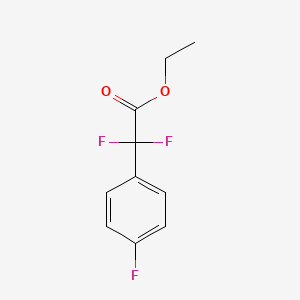
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2851666.png)
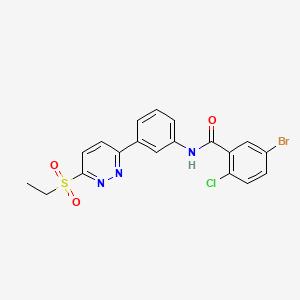
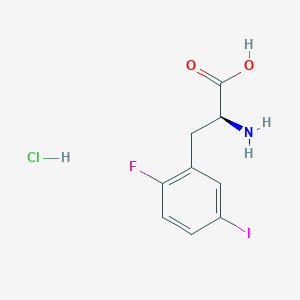
![N-(1-cyanocyclopentyl)-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)acetamide](/img/structure/B2851669.png)
![N-(2,4-dimethylphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide](/img/structure/B2851670.png)
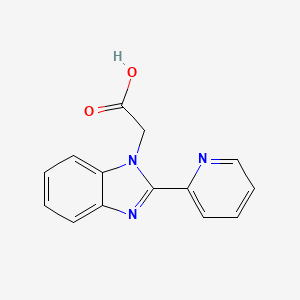
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2851672.png)
